molecular formula C11H17BrN4 B8395529 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine

5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine

Cat. No. B8395529
M. Wt: 285.18 g/mol
InChI Key: KOPLRCYANOCCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine is a useful research compound. Its molecular formula is C11H17BrN4 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine

Molecular Formula

C11H17BrN4

Molecular Weight

285.18 g/mol

IUPAC Name

5-bromo-4-N-(piperidin-4-ylmethyl)pyridine-2,4-diamine

InChI

InChI=1S/C11H17BrN4/c12-9-7-16-11(13)5-10(9)15-6-8-1-3-14-4-2-8/h5,7-8,14H,1-4,6H2,(H3,13,15,16)

InChI Key

KOPLRCYANOCCDI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=CC(=NC=C2Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzyl 4-((5-bromo-2-pivalamidopyridin-4-ylamino)methyl)piperidine-1-carboxylate (0.695 g, 1.24 mmol) and 6M HCl (10 mL) was heated at 105° C. for 45 mins by microwave irradiation. After cooling the volatiles were removed in vacuo. The residue was redissolved in MeOH and adsorbed onto Isolute SCX-II acidic resin. The resin was washed with methanol, then 2M ammonia in methanol. The basic fractions were concentrated to give crude 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine (0.326 g, 92%), LCMS (4) Rt=0.51 min; m/z (ESI+) 285/287 (MH+). A solution of di-tert-butyl dicarbonate (0.249 g, 1 eq.) in dichloromethane (1 mL) was added dropwise to an ice-cooled solution of 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine (0.326 g, 1.14 mmol) and triethylamine (0.48 mL, 3 eq.) in dichloromethane (7.79 mL). The solution was stirred at 0° C. for 30 mins and then warmed to room temperature and stirred for a further 30 min. The mixture was concentrated. The crude product was purified by preparative TLC, eluting with 7% MeOH, 1% NH3, 92% dichloromethane, to give tert-butyl 4-((2-amino-5-bromopyridin-4-ylamino)methyl)piperidine-1-carboxylate (234 mg, 53%) as a white powder.
Name
benzyl 4-((5-bromo-2-pivalamidopyridin-4-ylamino)methyl)piperidine-1-carboxylate
Quantity
0.695 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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